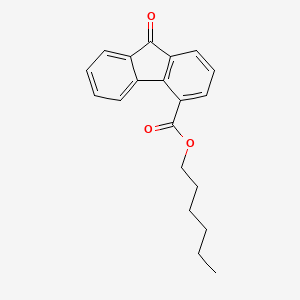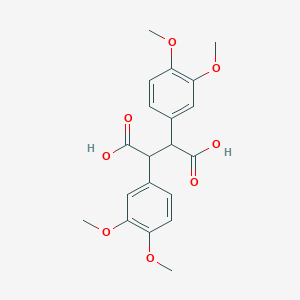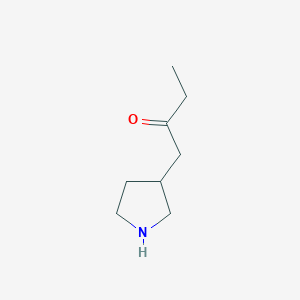
1-(Pyrrolidin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)butan-2-one is an organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This method involves addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions and result in high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and automated processes can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound.
Scientific Research Applications
1-(Pyrrolidin-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a model compound for studying the behavior of pyrrolidine derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrrolidine derivatives have been shown to interact with enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam that is widely used in medicinal chemistry for its biological activities.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with potential therapeutic applications.
Prolinol: A derivative of pyrrolidine that is used in the synthesis of various bioactive compounds.
Uniqueness
1-(Pyrrolidin-3-yl)butan-2-one is unique due to its specific structural features, which include a pyrrolidine ring and a butan-2-one moiety. These features confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
RXCUOROSDJCCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


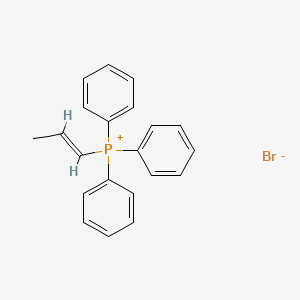
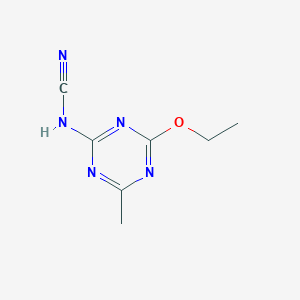

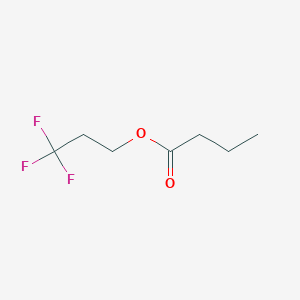

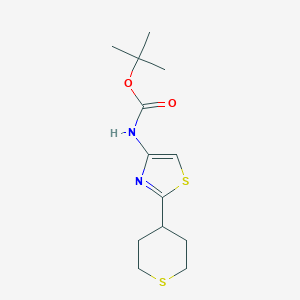
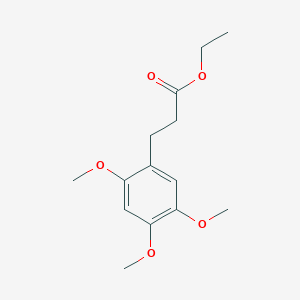
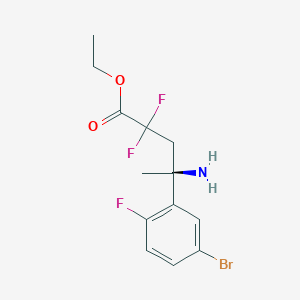
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
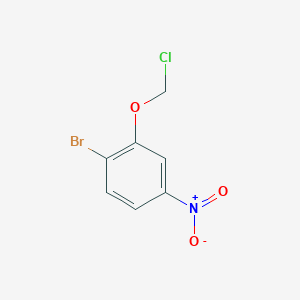
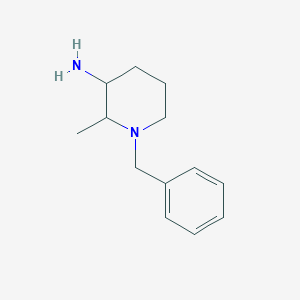
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
